2-(Oxetan-3-yloxy)aniline is an organic compound characterized by the presence of an oxetane ring linked to an aniline structure. Its chemical formula is C10H13NO2, and it is identified by the CAS number 1349717-13-0. The compound features a hydroxyl group attached to the oxetane, which contributes to its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is typically used for research and development purposes, with no significant ecological data available regarding its environmental impact .
These reactions are crucial for modifying the compound's properties and enhancing its biological or chemical activity.
Synthesis of 2-(Oxetan-3-yloxy)aniline can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound for various applications.
2-(Oxetan-3-yloxy)aniline has potential applications in:
Several compounds share structural similarities with 2-(Oxetan-3-yloxy)aniline. A comparison of these compounds highlights their unique characteristics:
Compound Name | CAS Number | Key Features |
---|---|---|
2-Methyl-4-(oxetan-3-yloxy)aniline | 1435954-31-6 | Methyl substitution enhances lipophilicity |
2-Fluoro-6-(oxetan-3-yloxy)aniline | 1349718-65-5 | Fluorine substitution may alter electronic properties |
3-Fluoro-4-(oxetan-3-yloxy)aniline | 63557608 | Different position of fluorine affects reactivity |
3-(oxetan-3-yloxy)aniline | 1447962-24-4 | Lacks methyl or halogen substituents |
These compounds illustrate variations in substituents that can significantly influence their chemical reactivity and biological activity. The uniqueness of 2-(Oxetan-3-yloxy)aniline lies in its specific combination of functional groups and structural features that may lead to distinct properties compared to its analogs .
Retrosynthetic analysis of 2-(oxetan-3-yloxy)aniline begins with disconnecting the ether bond linking the oxetane and aniline moieties. This approach identifies two primary precursors: 3-oxetanol and 2-aminophenol derivatives. The oxetane ring can be derived from 1,3-diols via cyclization, while the aniline component may originate from nitrobenzene intermediates, which are reduced post-coupling [3] [6]. Alternative disconnections include functionalizing preformed oxetane rings with electrophilic groups (e.g., halides) for nucleophilic aromatic substitution with aminophenol derivatives [1]. Challenges arise in avoiding side reactions such as Grob fragmentation during oxetane synthesis, necessitating careful selection of protecting groups and catalytic systems [3].
Two dominant routes dominate the synthesis of 2-(oxetan-3-yloxy)aniline:
A third route involves Ullmann-type coupling, where copper catalysts mediate the reaction between 3-bromooxetane and 2-aminophenol, though yields are moderate (45–60%) [1].
Method | Key Reagents/Conditions | Yield (%) | Advantages |
---|---|---|---|
Williamson Ether | K₂CO₃, DMF, 80°C | 70–85 | High regioselectivity |
Mitsunobu | DEAD, PPh₃, THF | 65–75 | Mild conditions, no base required |
Ullmann Coupling | CuI, 1,10-phenanthroline, DMF | 45–60 | Direct amine coupling |
Oxetane ring construction relies on cyclization strategies. For 3-substituted oxetanes, base-catalyzed intramolecular Williamson etherification of 1,3-diols is common, though competing Grob fragmentation necessitates optimized conditions (e.g., NaH in THF at 0°C) [3]. Transition metal catalysts, such as gold(I) complexes, enable alternative pathways via activation of propargyl alcohols, forming oxetanes in 50–70% yields [3]. Biocatalytic approaches inspired by Taxol biosynthesis suggest bifunctional cytochrome P450 enzymes (e.g., CYP725A4) can mediate epoxidation and oxetane formation, though synthetic applications remain exploratory [4].
The amine group in 2-(oxetan-3-yloxy)aniline requires protection during synthesis to prevent undesired side reactions (e.g., oxidation or electrophilic substitution). Key strategies include:
Group | Introduction Reagent | Deprotection Method | Compatibility |
---|---|---|---|
Acetyl | Ac₂O, pyridine | NaOH/EtOH | Acidic conditions |
Boc | Boc₂O, DMAP | TFA/DCM | Nucleophilic reactions |
Cbz | Cbz-Cl, base | H₂/Pd-C | Reductive environments |
Trt | Trt-Cl, base | HCOOH | Sterically hindered sites |